

BAY-678 human neutrophil elastase inhibitor discovery

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Compound Focus: BAY-678

CAS No.: 675103-36-3

Cat. No.: S005358

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Research and Development Rationale

Human Neutrophil Elastase (HNE) is a serine protease that plays a critical role in immune defense by degrading pathogens and extracellular matrix proteins. However, uncontrolled HNE activity, due to a disrupted protease-antiprotease balance, is a key driver of tissue damage in numerous inflammatory diseases [1].

The clinical need for effective HNE inhibitors is highlighted by the limitations of earlier compounds. The first-generation inhibitor, **Sivelestat**, has poor pharmacokinetics and is an irreversible inhibitor [2]. A subsequent candidate, **AZD9668**, showed insignificant clinical benefits [1]. This created an opportunity for improved therapies.

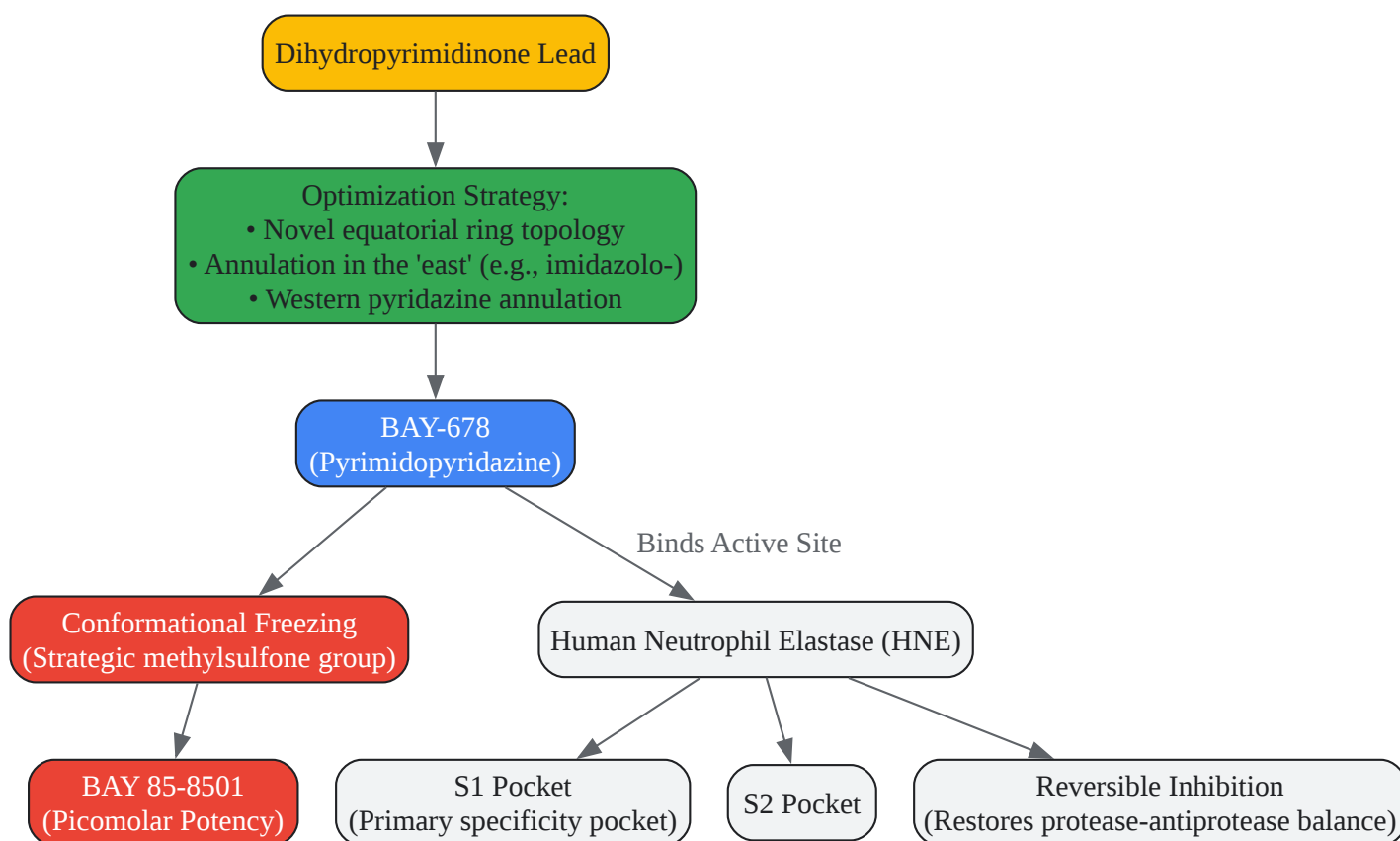
Research at Bayer identified a novel **dihydropyrimidinone** chemical class as a promising lead for developing HNE inhibitors [3]. The core objective was to create **orally bioavailable, potent, selective, and reversible** small-molecule inhibitors. **BAY-678** emerged as a "chemical probe" from this program, representing a fourth-generation inhibitor that served as a crucial tool for validating HNE as a drug target and a stepping stone for further optimization [4] [1] [5].

Molecular and Pharmacological Profile

BAY-678 is a potent, competitive, and reversible inhibitor designed to fit precisely into the active site of HNE.

- **IUPAC Name:** 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile [6]
- **Molecular Formula:** C₂₀H₁₅F₃N₄O₂ [6] [4] [7]
- **Molecular Weight:** 400.35 g/mol [6] [4]
- **CAS Number:** 675103-36-3 [6] [4] [7]
- **Solubility:** Soluble in DMSO (≥100 mg/mL), ethanol (≥30 mg/mL) [4] [7]

The following diagram illustrates the core protein-ligand interaction and the development path from the lead compound to **BAY-678** and its successor.



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The unique **pyrimidopyridazine** ring system of **BAY-678**, resulting from western annulation, allows it to make additional contacts with the HNE enzyme beyond the primary S1 pocket, contributing to its high potency and selectivity [8].

Key Experimental Data and Protocols

In Vitro Characterization

BAY-678's inhibitory activity is typically measured using enzymatic assays that monitor the cleavage of a synthetic substrate by HNE.

Typical Biochemical Assay Protocol [6] [4] [7]:

- **Enzyme:** Human neutrophil elastase from purulent human sputum.
- **Assay Buffer:** Standard physiological buffer (e.g., Tris or phosphate buffer).
- **Substrate:** A colorimetric or fluorogenic peptide substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA).
- **Procedure:** The inhibitor (**BAY-678**) is pre-incubated with HNE. The reaction is initiated by adding the substrate.
- **Measurement:** The rate of substrate cleavage is measured spectrophotometrically or fluorometrically. The IC₅₀ is determined by plotting the inhibition percentage against the inhibitor concentration.

The table below summarizes the key in vitro pharmacological data for **BAY-678**.

Parameter	Value	Assay Details / Context
IC ₅₀ (vs. Human HNE)	20 nM	Biochemical neutrophil elastase assay [6] [4] [7].
K _i (vs. Human HNE)	15 nM	Determined from the same enzymatic assays [7] [5].
Selectivity	>2000-fold	Tested against a panel of 21 related serine proteases; no inhibition up to 30 μM [6] [4]. Also clean in GPCR and kinase panels [5].

Parameter	Value	Assay Details / Context
Species Specificity	Weaker against rodent NE	Mouse NE (MNE) $K_i = 700$ nM; Rat NE (RNE) $K_i = 600$ nM [4] [5]. This is critical for in vivo model design.

In Vivo Efficacy

BAY-678 has demonstrated efficacy in several rodent models of human disease, establishing proof-of-concept for HNE inhibition as a therapeutic strategy.

Common In Vivo Protocol [8] [4]:

- **Animal Model:** Monocrotaline (MCT)-induced Pulmonary Arterial Hypertension (PAH) in rats.
- **Dosing:** **BAY-678** is administered orally, often once or twice daily.
- **Duration:** Several weeks, from the time of MCT injection until endpoint measurement.
- **Endpoint Analysis:** Assessment includes cardiac remodeling (right ventricular hypertrophy), cardiac function (e.g., right ventricular systolic pressure), and vascular changes.

Key Findings:

- In the MCT-induced PAH rat model, **BAY-678** showed significant efficacy in decreasing cardiac remodeling and ameliorating cardiac function [8].
- It has also shown significant beneficial effects in preclinical models of Acute Lung Injury (ALI) and lung emphysema, demonstrating anti-inflammatory and anti-remodeling modes of action [4].

Pharmacokinetics and ADME

A favorable pharmacokinetic profile is essential for an orally administered drug. Data from rats indicate that **BAY-678** has suitable properties for in vivo efficacy studies [7] [5].

Parameter	Value (in Rats)	Details
Oral Bioavailability	Orally active	Confirmed in multiple in vivo models [4] [7].
Half-life ($t_{1/2}$)	~1.3 hours	[7] [5]

Parameter	Value (in Rats)	Details
Clearance	Medium	[7]

Technical and Safety Information

- **Storage:** Store as a solid at -20°C. Stock solutions in DMSO are stable for up to 1 year at -20°C [6] [4].
- **Handling:** For research use only. Not for diagnostic or therapeutic use in humans [6] [4] [7].
- **Important Note on Models:** The significant potency difference between human and rodent NE means **BAY-678** is unsuitable for standard disease models in mice or rats. To use it in rodent models, the experimental setup must involve the administration of human NE [5].

Legacy and Clinical Translation

While **BAY-678** itself is a research tool, its development was pivotal. The strategy of "freezing the bioactive conformation" with a strategically positioned methyl sulfone group, applied to the **BAY-678** scaffold, led to the creation of **BAY 85-8501**, a compound with picomolar potency against HNE [9] [3]. BAY 85-8501 advanced into clinical trials for pulmonary diseases [3].

Furthermore, the structural knowledge gained from **BAY-678** contributed to the development of **Brensocatib**, a fifth-generation dipeptidyl peptidase 1 (DPP-1) inhibitor. DPP-1 activates NSPs, including HNE; thus, inhibiting DPP-1 reduces the activity of multiple proteases. Brensocatib has shown promise in clinical trials for bronchiectasis and other neutrophilic inflammatory diseases [9].

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